2-Chloro-D-phenylalanine
Overview
Description
2-Chloro-D-phenylalanine is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a chlorine atom attached to the benzene ring. This compound is primarily used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-D-phenylalanine typically involves the chlorination of D-phenylalanine. One common method is the direct chlorination of D-phenylalanine using thionyl chloride (SOCl2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, biocatalytic methods using engineered enzymes have been explored for the production of amino acid derivatives, including this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction Reactions: The carboxyl group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of oximes or nitro derivatives.
Reduction Reactions: Formation of alcohols or aldehydes.
Scientific Research Applications
2-Chloro-D-phenylalanine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-D-phenylalanine involves its interaction with specific enzymes and molecular targets. It is known to inhibit the activity of tryptophan hydroxylase, an enzyme involved in the biosynthesis of serotonin. By inhibiting this enzyme, this compound can modulate serotonin levels in the brain, which may have implications for the treatment of mood disorders . Additionally, it interacts with phenylalanine hydroxylase, affecting the metabolism of phenylalanine and its conversion to tyrosine .
Comparison with Similar Compounds
2-Chloro-D-phenylalanine can be compared with other phenylalanine derivatives, such as:
2-Chloro-L-phenylalanine: Similar in structure but differs in the stereochemistry of the amino acid.
3-Chloro-D-phenylalanine: Another chlorinated derivative with the chlorine atom positioned at the meta position on the benzene ring.
4-Chloro-D-phenylalanine: Chlorine atom positioned at the para position, which can lead to variations in chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific stereochemistry and the position of the chlorine atom, which can influence its reactivity and interactions with enzymes and other molecular targets.
Properties
IUPAC Name |
(2R)-2-amino-3-(2-chlorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZZNRXMDCOHBG-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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